4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one
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Overview
Description
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one: is a synthetic organic compound belonging to the pyrazolone family This compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a phenyl group at the 2 position of the pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-2-phenylpyrazol-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyrazolones with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of debrominated pyrazolones.
Scientific Research Applications
Chemistry: 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is used in the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
- 4-Bromo-5-nitrophthalodinitrile
- 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one
Comparison: 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenyl group at the 2 position enhances its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYOEDKPVQNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348671 |
Source
|
Record name | SBB061816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-66-8 |
Source
|
Record name | SBB061816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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